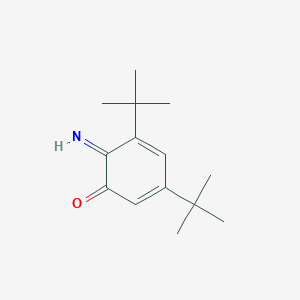
3,5-Di-tert-butyl-6-iminocyclohexa-2,4-dien-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Di-tert-butyl-6-iminocyclohexa-2,4-dien-1-one: is an organic compound known for its unique structure and reactivity It is characterized by the presence of two tert-butyl groups and an imino group attached to a cyclohexa-2,4-dien-1-one ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Di-tert-butyl-6-iminocyclohexa-2,4-dien-1-one typically involves the reaction of 3,5-di-tert-butylcatechol with an appropriate amine under oxidative conditions. The reaction is often carried out in the presence of a catalyst such as copper or iron salts, and the reaction medium can be an organic solvent like dichloromethane or acetonitrile. The reaction conditions, including temperature and time, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, safety, and environmental considerations. Continuous flow reactors and automated systems may be employed to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions: 3,5-Di-tert-butyl-6-iminocyclohexa-2,4-dien-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the imino group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Substituted aromatic compounds with various functional groups.
Applications De Recherche Scientifique
Chemistry: 3,5-Di-tert-butyl-6-iminocyclohexa-2,4-dien-1-one is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and materials.
Biology: In biological research, this compound is studied for its potential as an antioxidant and its interactions with biological molecules.
Medicine: The compound’s derivatives are investigated for their potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: In the industrial sector, it is used as an intermediate in the production of polymers, dyes, and other specialty chemicals.
Comparaison Avec Des Composés Similaires
Similar Compounds:
3,5-Di-tert-butylcatechol: Similar structure but lacks the imino group.
3,5-Di-tert-butyl-4-hydroxybenzaldehyde: Contains a hydroxyl and aldehyde group instead of the imino group.
2,6-Di-tert-butylphenol: Similar tert-butyl substitution but different functional groups.
Uniqueness: 3,5-Di-tert-butyl-6-iminocyclohexa-2,4-dien-1-one is unique due to the presence of the imino group, which imparts distinct reactivity and potential applications. Its ability to undergo redox reactions and its antioxidant properties set it apart from similar compounds.
Propriétés
| 91054-21-6 | |
Formule moléculaire |
C14H21NO |
Poids moléculaire |
219.32 g/mol |
Nom IUPAC |
3,5-ditert-butyl-6-iminocyclohexa-2,4-dien-1-one |
InChI |
InChI=1S/C14H21NO/c1-13(2,3)9-7-10(14(4,5)6)12(15)11(16)8-9/h7-8,15H,1-6H3 |
Clé InChI |
FMQSIFGQRUNHIU-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC(=O)C(=N)C(=C1)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[(6-Bromopyridin-2-yl)oxy]-N-(2-methylphenyl)benzamide](/img/structure/B14362174.png)
![1,3-Dimethyl-2-[(trifluoromethanesulfonyl)oxy]-1,3,2-diazaborolidine](/img/structure/B14362178.png)


![[(5-Amino-2-bromo-4-fluorophenyl)sulfanyl]acetic acid](/img/structure/B14362191.png)


![2,2-Dimethoxy-N-{[3-(methylsulfanyl)phenyl]methyl}ethan-1-amine](/img/structure/B14362222.png)
![(2-Hydroxyphenyl)-[2-(3-triethoxysilylpropoxy)phenyl]methanone](/img/structure/B14362240.png)
